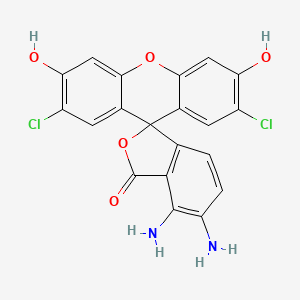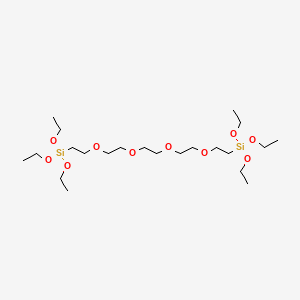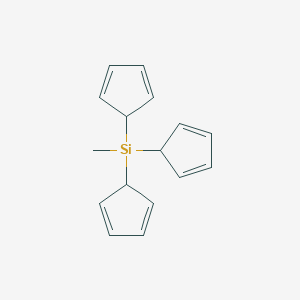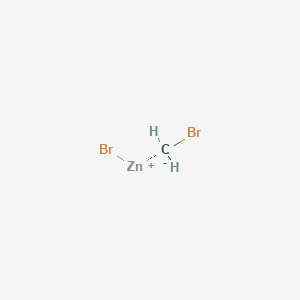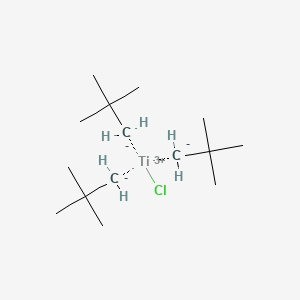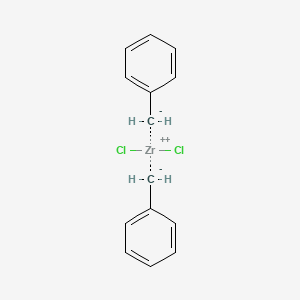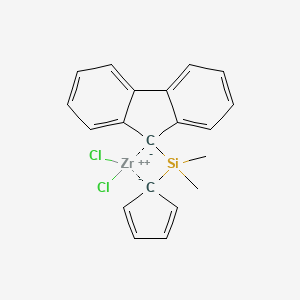
2,9,16,23-Tetraamino-phthalocyanine iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9,16,23-Tetraamino-phthalocyanine iron is a type of metal phthalocyanine. It forms molecular films by spontaneous adsorption on gold and silver surfaces . These films have been investigated by cyclic voltammetry, impedance, and FT-Raman spectroscopy .
Molecular Structure Analysis
The molecular formula of this compound is C32H20FeN12 . The structure of this compound is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
This compound is a green solid . It is insoluble in water . The exact mass is 631.126582 g/mol .Mécanisme D'action
2,9,16,23-FeTAPc has been shown to act as a photosensitizer in photodynamic therapy. When exposed to light, the iron atom in the center of the molecule absorbs the light energy and undergoes a redox reaction, resulting in the formation of reactive oxygen species. These reactive oxygen species can then be used to induce cell death in tumor cells. It has also been shown to act as a redox mediator in electrochemical processes, where it can facilitate the transfer of electrons between two redox-active species.
Biochemical and Physiological Effects
2,9,16,23-FeTAPc has been studied for its potential biological effects. It has been shown to be an effective antioxidant in drug delivery systems, where it can protect cells from oxidative stress. It has also been shown to have anti-inflammatory and anti-cancer properties, and to be effective in the treatment of certain skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2,9,16,23-FeTAPc has several advantages for use in laboratory experiments. It is highly stable and has a high degree of crystallinity, making it easy to handle and store. It is also relatively inexpensive and non-toxic, making it a safe and cost-effective choice for laboratory experiments. However, it does have some limitations, including the fact that it is not water soluble and can be difficult to dissolve in organic solvents.
Orientations Futures
There are a number of potential future directions for the use of 2,9,16,23-FeTAPc. These include further research into its potential applications in photodynamic therapy and drug delivery systems, as well as its potential use in the development of new materials for energy storage and conversion, and in the development of new catalysts for chemical reactions. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases and conditions. Finally, research into its structure-activity relationships could lead to the development of new derivatives with improved properties.
Méthodes De Synthèse
2,9,16,23-FeTAPc can be synthesized by a variety of methods. The most common method is the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in aqueous solution. The resulting product is a highly stable compound with a high degree of crystallinity. Other methods of synthesis include the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in a non-aqueous solvent, the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in a solid-state reaction, and the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in a gas-phase reaction.
Applications De Recherche Scientifique
2,9,16,23-FeTAPc has been studied extensively for its potential applications in a variety of fields. It has been used as a photosensitizer in photodynamic therapy, a redox mediator in electrochemical processes, and an antioxidant in drug delivery systems. It has also been studied for its potential use in the development of new materials for energy storage and conversion, and in the development of new catalysts for chemical reactions.
Propriétés
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIXVMPLXZCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20FeN12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




